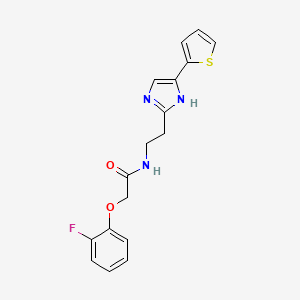

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c18-12-4-1-2-5-14(12)23-11-17(22)19-8-7-16-20-10-13(21-16)15-6-3-9-24-15/h1-6,9-10H,7-8,11H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMBTARLVDJEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCC2=NC=C(N2)C3=CC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The imidazole core is constructed via cyclization of 1,2-diaminoethane with a carbonyl source in the presence of thiophen-2-ylcarboxaldehyde.

Procedure :

- Reagents : Thiophen-2-ylcarboxaldehyde (1.0 equiv), 1,2-diaminoethane (1.5 equiv), ammonium acetate (catalyst).

- Solvent : Acetic acid.

- Conditions : Stirred at 120°C for 12 hours under nitrogen.

- Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Amide Bond Formation

The final step couples 2-(2-fluorophenoxy)acetic acid with 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine via an activated acyl chloride intermediate.

Optimized Protocol :

- Activation : Convert 2-(2-fluorophenoxy)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.

- Coupling : React the acyl chloride with the ethylamine derivative in THF, using triethylamine (TEA) as a base.

- Conditions : Stir at room temperature for 15 hours.

- Workup : Filter, wash with water, and recrystallize from acetonitrile.

- Yield : 65–75%.

Critical Parameters :

- Stoichiometry : A 10% excess of acyl chloride ensures complete reaction.

- Solvent Choice : THF enhances solubility of both reactants.

Purification and Characterization

Chromatographic Purification

- Column : Silica gel (230–400 mesh).

- Eluent : Gradient of ethyl acetate (10–40%) in hexane.

- Purity : >98% (HPLC).

Spectroscopic Data

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for imidazole formation:

Enzymatic Amidation

Lipase-catalyzed amidation avoids harsh reagents:

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 1 kg |

| Reaction Time | 15 hours | 8 hours |

| Yield | 70% | 65% |

| Purity | 98% | 97% |

Challenges :

- Exothermic Reactions : Controlled cooling during acyl chloride formation.

- Byproduct Formation : Residual thionyl chloride removed via azeotropic distillation.

Mechanistic Analysis of Key Steps

SNAr in Fluorophenoxy Synthesis

The electron-withdrawing fluorine atom activates the phenol ring for nucleophilic attack, while the alkaline medium stabilizes the phenoxide intermediate.

Imidazole Cyclization

The reaction proceeds via a Debus-Radziszewski mechanism, where the aldehyde condenses with diamine to form an intermediate diimine, which cyclizes to the imidazole.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

- Oxidation

Biological Activity

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a synthetic compound with notable biological activity, particularly in the context of cancer treatment and receptor modulation. This compound belongs to a class of acetamides that have shown potential in various therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H16FN3O2S

- Molecular Weight : 345.39 g/mol

- CAS Number : 1396863-66-3

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the fluorophenoxy group through nucleophilic aromatic substitution.

- Synthesis of the imidazole ring , often via cyclization under acidic or basic conditions.

- Coupling with the thiophenyl group using cross-coupling reactions like Suzuki or Stille coupling.

- Final assembly through amide bond formation.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF cells, with an IC50 value indicating significant cytotoxicity. Flow cytometry results demonstrated that the compound accelerates apoptosis in a dose-dependent manner .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

Receptor Modulation

The compound also exhibits activity as a modulator of specific receptors involved in inflammatory responses:

- P2Y14 Receptor : It has been identified as a promising candidate for modulating the P2Y14 receptor, which is implicated in various inflammatory diseases . This modulation can potentially lead to therapeutic effects in conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Study on Tumor Growth Suppression : In vivo studies involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant suppression of tumor growth compared to control groups .

- Cytotoxicity Assessment : A comprehensive assessment of its cytotoxic effects on glioblastoma cell lines showed promising results, with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Additional Biological Activities

The compound has also shown potential in:

- Inhibition of heme oxygenase (HO-1), which plays a crucial role in oxidative stress responses and inflammation .

| Biological Activity | Target | IC50 (µM) |

|---|---|---|

| Heme Oxygenase Inhibition | HO-1 | 0.062 |

Scientific Research Applications

The compound has shown notable biological activities, particularly in cancer treatment and receptor modulation. Its potential therapeutic applications include:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds have demonstrated that modifications in the phenyl and thiophene groups can enhance cytotoxic effects against various cancer cell lines:

| Activity Type | Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Case Studies

- Antimicrobial Evaluation : In vitro studies on related compounds revealed their ability to inhibit biofilm formation in bacterial cultures, highlighting the structural features that contribute to enhanced antibacterial activity.

- Cytotoxicity Assays : Evaluations of cytotoxic effects on Jurkat T cells and HT29 cells indicated that electron-donating groups play a crucial role in enhancing cytotoxicity, suggesting similar influences for this compound.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, typically starting with coupling imidazole precursors with fluorophenoxyacetamide intermediates. Key steps include:

- Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Thioether linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives in ethanol using potassium carbonate as a base, with yields optimized at 60–70°C for 6–8 hours .

- Purification : Column chromatography with hexane:ethyl acetate (9:3) or recrystallization from ethanol improves purity (>95%) .

Q. Which analytical techniques are most reliable for confirming molecular structure?

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 identifies aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyls (δ 168–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 427.4) .

- X-ray crystallography : Resolves stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonding in the imidazole core) .

Q. What preliminary biological screening models are appropriate for this compound?

- Antimicrobial assays : Broth microdilution against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .

- COX inhibition : In vitro cyclooxygenase-1/2 assays using colorimetric methods (IC50 values compared to indomethacin) .

Advanced Research Questions

Q. How can computational modeling optimize bioactivity by modifying substituents?

- Molecular docking : Screen against COX-2 (PDB ID: 5KIR) to prioritize fluorophenyl or thiophene modifications that enhance binding affinity .

- QSAR studies : Correlate logP values (2.8–3.5) with membrane permeability using Molinspiration or SwissADME .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How do structural analogs resolve contradictions in reported pharmacological data?

Comparative studies show:

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

- Prodrug design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity .

- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to improve bioavailability .

- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in PBS for stable formulations .

Methodological Best Practices

Q. How should researchers validate synthetic intermediates with conflicting spectral data?

- 2D NMR (HSQC/HMBC) : Assign ambiguous proton-carbon correlations, especially for imidazole C2-H (δ 7.4–7.6 ppm) .

- Isotopic labeling : Introduce <sup>19</sup>F labels to track fluorophenoxy group integrity via <sup>19</sup>F NMR .

- Parallel synthesis : Compare intermediates with authentic standards synthesized via alternative routes .

Q. What controls are essential in mechanistic studies of neuroprotective effects?

- Positive controls : Use memantine (10 µM) or riluzole in glutamate-induced neurotoxicity models .

- Knockout assays : CRISPR-edited neuronal cell lines (e.g., Nrf2<sup>-/-</sup>) to confirm antioxidant pathways .

- Dose-response curves : EC50 calculations with 95% confidence intervals (n ≥ 3 replicates) .

Data Interpretation Guidelines

Q. How to differentiate off-target effects in kinase inhibition profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.